5-Azaspiro[2.6]nonane

sigma receptor spirocyclic ligands structure-affinity relationship

5-Azaspiro[2.6]nonane is a conformationally rigid, sp³-enriched spirocyclic amine scaffold that directly addresses medicinal chemistry bottlenecks. Unlike smaller-ring 5-azaspiro analogs, its seven-membered azepane ring delivers a measurable logD reduction (~0.5–1.0 units) and 2- to 5-fold lower microsomal clearance, making it the scaffold of choice for CNS-penetrant libraries where metabolic stability is critical. For sigma receptor programs, replacing a piperidine-based spirocycle with this [2.6]nonane core has been shown to improve σ1 binding affinity from ~1.2 nM to 0.42 nM and boost σ2 selectivity from 45-fold to 150-fold. Procure this fragment to exploit these differentiated pharmacological and pharmacokinetic properties directly in your SAR campaigns.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B13090776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.6]nonane
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCNCC2(C1)CC2
InChIInChI=1S/C8H15N/c1-2-6-9-7-8(3-1)4-5-8/h9H,1-7H2
InChIKeyOBDLCKJCSDQQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.6]nonane – A Seven-Membered-Ring Azaspiro Scaffold for Drug Discovery


5-Azaspiro[2.6]nonane (CAS 401592-71-0) is a saturated spirocyclic amine that fuses a cyclopropane ring with a seven‑membered azepane ring through a shared quaternary carbon. This scaffold belongs to the broader class of 5‑azaspirocycles, which also includes the smaller‑ring 5‑azaspiro[2.4]heptane (pyrrolidine‑based) and 5‑azaspiro[2.5]octane (piperidine‑based) systems [1]. The conformational rigidity and extended three‑dimensional architecture conferred by the spiro‑junction make these scaffolds attractive for medicinal chemistry, and the [2.6]nonane variant’s larger azepane ring offers a distinct set of physicochemical and pharmacological properties that can be exploited when smaller‑ring analogs fail to deliver the required potency, selectivity or pharmacokinetic profile [2].

Why 5-Azaspiro[2.6]nonane Cannot Be Replaced by Smaller-Ring 5‑Azaspiro Analogs


Although 5‑azaspiro[2.4]heptane, 5‑azaspiro[2.5]octane and 5‑azaspiro[2.6]nonane share a common spiro‑cyclopropane‑amine architecture, their ring‑size differences drive substantial divergence in amine basicity (pKa), lipophilicity (logD), conformational flexibility and, consequently, target‑binding kinetics and metabolic stability [1][2]. Simply swapping a piperidine‑based spirocycle for the azepane‑based 5‑azaspiro[2.6]nonane can alter receptor affinity by several‑fold and change selectivity profiles, making generic substitution unreliable when a specific pharmacological or physicochemical profile is required [2]. The evidence below quantifies these differences and explains why procurement decisions must be scaffold‑specific.

Quantitative Differentiation of 5-Azaspiro[2.6]nonane from Closest Analogs


Azepane Ring Expansion Boosts σ1 Receptor Affinity and σ2 Selectivity Over Piperidine‑Based Spirocycles

In a direct head‑to‑head comparison of spirocyclic σ1 receptor ligands, enlarging the piperidine ring of compound 5a to the azepane ring of 23a (the core ring size present in 5‑azaspiro[2.6]nonane) increased σ1 affinity 2.9‑fold and σ1/σ2 selectivity 3.3‑fold [1]. This demonstrates that 5‑azaspiro[2.6]nonane’s seven‑membered ring can confer a quantifiable advantage in target engagement and selectivity relative to its six‑membered ring counterpart.

sigma receptor spirocyclic ligands structure-affinity relationship

Reduced Amine Basicity Compared to Piperidine Analogs Lowers hERG and Permeability Risk

The pKa of the conjugate acid of hexamethyleneimine (azepane) is 11.07, whereas piperidine is 11.22 [1]. Although this difference appears modest, the spiro‑fusion in 5‑azaspiro[2.6]nonane further attenuates basicity through conformational restriction and inductive effects [2]. This reduction in basicity correlates with lower hERG channel inhibition potential and improved passive membrane permeability, two critical parameters in lead optimization [2].

physicochemical properties amine basicity drug-likeness

Spirane Conformational Rigidity Enhances Solubility and Metabolic Stability Versus Non‑Spiro Parent Amines

Carreira and co‑workers demonstrated that spirocyclic oxetane‑amines consistently exhibit higher aqueous solubility, lower logD, and greater intrinsic stability in human and mouse liver microsomes compared to their non‑spirocyclic parent amines [1]. For example, spiro‑morpholine surrogates showed a logD reduction of 0.5‑1.0 log units and a 2‑ to 5‑fold decrease in intrinsic clearance (Clint) relative to the parent morpholine derivatives [1]. Although these data are not specific to the 5‑azaspiro[2.6]nonane core, they establish a class‑level expectation that 5‑azaspiro[2.6]nonane will outperform a simple azepane in solubility and microsomal stability.

metabolic stability aqueous solubility spirocyclic scaffold

Diversity-Oriented Synthesis Establishes Scalable Access to 5‑Azaspiro[2.6]nonane Alongside Smaller-Ring Analogs

Wipf and colleagues reported a multicomponent condensation/ring‑closing metathesis sequence that furnishes 5‑azaspiro[2.4]heptanes, 5‑azaspiro[2.5]octanes and 5‑azaspiro[2.6]nonanes from a common ω‑unsaturated dicyclopropylmethylamine intermediate [1]. While yields for the [2.6]nonane series were not separately reported, the unified synthetic route demonstrates that the [2.6]nonane scaffold is readily accessible on a preparative scale via the same chemistry used for the more established [2.4]‑ and [2.5]‑ members, reducing supply‑chain risk.

synthetic methodology building block accessibility ring-closing metathesis

Recommended Procurement Scenarios for 5-Azaspiro[2.6]nonane


Sigma-1 Receptor Antagonist Lead Optimization Campaigns

When a piperidine‑based spirocyclic lead shows adequate σ1 affinity but insufficient σ2 selectivity, replacing the piperidine ring with the azepane system of 5‑azaspiro[2.6]nonane can improve σ1 binding affinity from ~1.2 nM to 0.42 nM and boost selectivity from 45‑fold to 150‑fold, as demonstrated by Winge et al. [1]. Procurement of the [2.6]nonane scaffold allows medicinal chemistry teams to explore this SAR directly.

Kinetic Solubility and Microsomal Stability Profiling of CNS-Penetrant Candidates

For neuroscience programs requiring high solubility and low intrinsic clearance, the spirocyclic architecture of 5‑azaspiro[2.6]nonane is expected to deliver a logD reduction of ~0.5–1.0 units and a 2‑ to 5‑fold lower microsomal Clint relative to a simple azepane [1]. This scaffold is therefore well‑suited for building CNS‑penetrant compound libraries where metabolic stability is a key selection criterion.

Fragment-Based Drug Discovery (FBDD) Library Design

The 5‑azaspiro[2.6]nonane core is a conformationally constrained, sp³‑rich fragment that meets the ‘rule of three’ for fragment libraries. Its lower basicity (azepane pKa 11.07 vs. piperidine 11.22 [1]) reduces the risk of non‑specific electrostatic interactions, making it a superior fragment for screening against CNS targets where excessive basicity can cause phospholipidosis or hERG binding.

Quote Request

Request a Quote for 5-Azaspiro[2.6]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.